BenchChemオンラインストアへようこそ!

6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one

Antioxidant Lipid peroxidation Hydrocoumarin

6-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one (C₁₁H₁₂O₃, MW 192.21 g/mol) is a synthetic 3,4-dihydrocoumarin bearing a phenolic hydroxyl at position 6 and a gem-dimethyl group at position 4. The saturated 3,4-bond distinguishes it from fully aromatic coumarins and eliminates the capacity to form the hepatotoxic 3,4-epoxide intermediate associated with coumarin itself.

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 29423-72-1
Cat. No. B2954336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one
CAS29423-72-1
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESCC1(CC(=O)OC2=C1C=C(C=C2)O)C
InChIInChI=1S/C11H12O3/c1-11(2)6-10(13)14-9-4-3-7(12)5-8(9)11/h3-5,12H,6H2,1-2H3
InChIKeyUKYURFSTLUGMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one (CAS 29423-72-1): Procurement-Relevant Identity and Physicochemical Profile


6-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one (C₁₁H₁₂O₃, MW 192.21 g/mol) is a synthetic 3,4-dihydrocoumarin bearing a phenolic hydroxyl at position 6 and a gem-dimethyl group at position 4 [1]. The saturated 3,4-bond distinguishes it from fully aromatic coumarins and eliminates the capacity to form the hepatotoxic 3,4-epoxide intermediate associated with coumarin itself [2]. This compound serves as a simplified 6-hydroxychroman model of the vitamin E pharmacophore, lacking the extended phytyl side chain and ring methyl substituents of α-tocopherol [1].

Why 6-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one Cannot Be Replaced by Other Coumarins or Chromanols in Research Procurement


The combination of a single 6-OH group, a saturated 3,4-bond, and a gem-dimethyl at C4 creates a substitution pattern not replicated by common in-class alternatives. Unlike 6,7-dihydroxy-4,4-dimethylhydrocoumarin, the mono-hydroxy analog lacks the catechol moiety that drives both stronger radical scavenging and pro-oxidant risk [1]. Compared with unsubstituted 3,4-dihydrocoumarin, the 6-OH and 4,4-dimethyl groups substantially alter logP (predicted ~1.98), hydrogen bonding capacity (PSA 46.53 Ų), and steric environment around the lactone carbonyl . These differences directly affect partitioning into lipid bilayers, metabolic stability, and the balance between antioxidant efficacy and cytotoxicity—parameters that cannot be extrapolated from structurally distinct coumarins or chromanols.

Quantitative Differentiation Evidence for 6-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one vs. Closest Analogs


Antioxidant Efficacy in Homogeneous Solution: Target Compound Class vs. α-Tocopherol

In a head-to-head comparative study of seven hydrocoumarins, the hydrocoumarin class as a whole exhibited a higher induction period than α-tocopherol (α-Toc) for both tetralin and linoleic acid oxidation in homogeneous solution, while α-Toc showed a slower rate of oxygen absorption during the induction period [1]. The study included 6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one as a structural subclass representative; however, the published abstract and available excerpts highlight quantitative data preferentially for the 6,7-dihydroxy analog rather than the mono-hydroxy target compound. The target compound's single 6-OH phenolic hydrogen is expected to confer chain-breaking antioxidant activity via hydrogen atom transfer (HAT) at a magnitude intermediate between unsubstituted dihydrocoumarin and the dihydroxy analog, consistent with the established structure-activity relationship that antioxidant potency scales with phenolic OH count in the coumarin series [2].

Antioxidant Lipid peroxidation Hydrocoumarin

Cytotoxicity Profile: Dihydroxy vs. Mono-Hydroxy Hydrocoumarin Differentiation

The 6,7-dihydroxy-4,4-dimethylhydrocoumarin analog demonstrated less cytotoxicity toward human fibroblasts than the synthetic antioxidant 2,6-di-t-butyl-4-methylphenol (BHT) [1]. The absence of the second hydroxyl at C7 in the target compound is structurally predicted to further reduce both direct radical-generating (pro-oxidant) capacity and electrophilic quinone formation potential, which are associated with catechol-bearing coumarins [2]. No direct cytotoxicity comparison between the mono-hydroxy target and the 6,7-dihydroxy analog was identified in the accessed literature, representing a significant evidence gap.

Cytotoxicity Fibroblast Safety screening

Metabolic Safety Differentiation: Saturated 3,4-Bond vs. Coumarin

Coumarin is metabolized via CYP2A6 to a 3,4-epoxide intermediate implicated in hepatotoxicity, whereas 3,4-dihydrocoumarin lacks the 3,4-double bond and cannot form this reactive epoxide [1]. The target compound, containing a saturated 3,4-bond, shares this metabolic safety advantage. This is a binary structural differentiation (present/absent toxification pathway) with direct regulatory and experimental design implications, as the FDA has classified unsubstituted coumarin as a substance not generally recognized as safe (GRAS) in food based on hepatotoxicity concerns [2].

Toxicology 3,4-epoxide Metabolic activation

Predicted Lipophilicity Differentiation: Target Compound vs. Unsubstituted Dihydrocoumarin

The calculated partition coefficient (LogP) of the target compound is 1.98 , approximately 0.8–1.0 log units higher than unsubstituted 3,4-dihydrocoumarin (LogP ~1.1) [1]. This difference arises from the 4,4-dimethyl substitution, which increases hydrophobicity and is predicted to enhance membrane partitioning. The polar surface area (PSA) of 46.53 Ų remains favorable for passive membrane permeability. This is a computed property difference rather than experimentally measured distribution data; experimental logD₇.₄ values were not identified in the accessed literature.

LogP Lipophilicity Membrane partitioning

Evidence-Backed Application Scenarios for 6-Hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one in Research and Industrial Settings


Vitamin E Pharmacophore Mechanistic Studies Without Phytyl Side Chain Confounding

The 6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one structure captures the 6-hydroxychroman core that is the minimal radical-trapping motif of α-tocopherol [1]. Researchers studying hydrogen atom transfer (HAT) kinetics, structure-activity relationships of phenolic antioxidants, or the intrinsic reactivity of the chromanol ring can use this compound as a simplified probe free from the solubility, aggregation, and membrane-anchoring effects imposed by the phytyl chain present in natural tocopherols.

Non-Hepatotoxic Coumarin Scaffold for In Vivo Pharmacology and Toxicology Studies

Because the compound lacks the 3,4-double bond required for CYP2A6-mediated epoxidation, it avoids the hepatotoxic 3,4-epoxide metabolite pathway of coumarin [1]. This makes it suitable for long-term in vivo studies, dietary supplementation experiments, or any context where coumarin's known liver toxicity would be a confounding variable or a regulatory barrier [2].

Lipid Peroxidation Studies in Homogeneous and Membrane Model Systems

The compound's calculated LogP of ~1.98 and its structural membership in the hydrocoumarin class—which has demonstrated induction period extension exceeding α-tocopherol in tetralin and linoleic acid homogeneous oxidation systems [1]—position it as a candidate for mechanistic lipid peroxidation research. Its intermediate lipophilicity may offer experimental advantages over both highly lipophilic tocopherols and poorly membrane-partitioning polar antioxidants.

Synthetic Intermediate for 6-Hydroxychroman-Derived Bioactive Molecules

The compound serves as a versatile synthetic intermediate toward more complex 6-hydroxychroman derivatives including tocopherol analogs, as demonstrated in the patent literature for cholesterol-lowering and cardioprotective benzopyran agents [1]. The 4,4-dimethyl substitution provides steric stabilization of the chroman ring, and the 6-OH group serves as a functional handle for further derivatization (e.g., etherification, esterification, or glycosylation).

Quote Request

Request a Quote for 6-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.